molecular formula C9H12O2 B046254 3,4-Dimethoxytoluene CAS No. 494-99-5

3,4-Dimethoxytoluene

Cat. No. B046254
CAS RN: 494-99-5
M. Wt: 152.19 g/mol
InChI Key: GYPMBQZAVBFUIZ-UHFFFAOYSA-N
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Patent
US06013841

Procedure details

In a 1 L, 3-necked flask was placed 500.0 g of 4-methylcatechol (4.03 mole, 1.0 eq.), 808 mL of toluene (5 mole/L) and 404 mL of water (10 mole/L). The flask was fitted with an overhead mechanical stirrer, thermocouple probe and a dropping funnel. The dropping funnel was charged with 357.1 g of sodium hydroxide (8.86 mole, 2.2 eq.) dissolved in 748 mL of water (11.8 mole/L). Dimethyl sulfate (838 mL, 8.87 mole, 1.1 eq.) was added to the flask. The contents of the flask were stirred well and the sodium hydroxide solution was added slowly to the flask. The temperature of the reaction rose to 35° C., at which point the addition of sodium hydroxide was slowed, such that the temperature did not exceed 35° C. External cooling by means of a chilled water bath applied. After the addition of sodium hydroxide was complete, the flask was removed from the chilled water bath and stirred until the temperature of the mixture returned to room temperature (~1.5 hours). Stirring was stopped. The phases were separated. The aqueous phase was extracted with fresh toluene (150 mL). The combined organic phases were dried over anhydrous potassium carbonate, filtered and concentrated by fraction distillation at atmospheric pressure. The crude product was purified by vacuum fractional distillation to provide a total of 559.6 g of the desired product.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
808 mL
Type
reactant
Reaction Step Two
Quantity
357.1 g
Type
reactant
Reaction Step Three
Quantity
838 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
748 mL
Type
solvent
Reaction Step Eight
Name
Quantity
404 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
CC1C=C(O)[C:5](=CC=1)[OH:6].[C:10]1([CH3:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[OH-].[Na+].S(OC)([O:22][CH3:23])(=O)=O>O>[CH3:5][O:6][C:12]1[CH:11]=[C:10]([CH3:16])[CH:15]=[CH:14][C:13]=1[O:22][CH3:23] |f:2.3|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
CC=1C=C(C(O)=CC1)O
Step Two
Name
Quantity
808 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
357.1 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
838 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
748 mL
Type
solvent
Smiles
O
Step Nine
Name
Quantity
404 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The contents of the flask were stirred well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was fitted with an overhead mechanical stirrer
CUSTOM
Type
CUSTOM
Details
rose to 35° C., at which point
CUSTOM
Type
CUSTOM
Details
did not exceed 35° C
TEMPERATURE
Type
TEMPERATURE
Details
External cooling by means of a chilled water bath
CUSTOM
Type
CUSTOM
Details
the flask was removed from the chilled water bath
STIRRING
Type
STIRRING
Details
stirred until the temperature of the mixture
CUSTOM
Type
CUSTOM
Details
returned to room temperature
CUSTOM
Type
CUSTOM
Details
(~1.5 hours)
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with fresh toluene (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over anhydrous potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by fraction distillation at atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by vacuum fractional distillation

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 559.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.